molecular formula C8H9ClN2O2 B2357751 Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate CAS No. 944902-25-4

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate

Cat. No.: B2357751
CAS No.: 944902-25-4
M. Wt: 200.62
InChI Key: CTWLFGJZISULHA-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate typically involves the chloromethylation of pyrimidine derivatives. One common method includes the reaction of ethyl pyrimidine-2-carboxylate with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions:

    Reduction Reactions: Reduction of the compound can lead to the formation of different pyrimidine derivatives with altered properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications.

Scientific Research Applications

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological targets in plants.

Mechanism of Action

The mechanism of action of Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug development and agricultural applications.

Comparison with Similar Compounds

  • Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
  • 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid

Comparison: Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate is unique due to its specific chloromethyl group, which provides distinct reactivity compared to other pyrimidine derivatives. This uniqueness allows for targeted modifications and applications in various fields, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

ethyl 5-(chloromethyl)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWLFGJZISULHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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